2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Description
Properties
Molecular Formula |
C8H12N2O4 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(7(9)8(13)14)10-5(11)2-3-6(10)12/h4,7H,2-3,9H2,1H3,(H,13,14) |
InChI Key |
BILSUKNTAQNBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)N1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Pathway
The synthesis typically begins with readily available amino acids such as DL-2-Aminobutyric acid or their derivatives. These serve as the backbone for subsequent modifications. The key step involves the formation of the pyrrolidinone ring via cyclization with activated dioxopyrrolidinone derivatives, such as 2,5-dioxopyrrolidin-1-yl compounds.
Reaction Conditions and Mechanisms
- Activation of the carboxylic acid group : Conversion into acyl chlorides or esters using reagents like thionyl chloride or oxalyl chloride.
- Amide bond formation : Nucleophilic attack by amino groups on activated intermediates.
- Cyclization : Intramolecular nucleophilic attack of the amino group on the activated carbonyl, leading to pyrrolidinone ring closure.
Table 1. Typical Reaction Conditions for Cyclization
Key Research Findings
- The process involves the formation of an N-acyl amino acid intermediate, which undergoes intramolecular cyclization under mild conditions to form the pyrrolidinone ring.
- The yield and purity depend heavily on reaction temperature, solvent choice, and the molar ratio of reactants.
Use of Dioxopyrrolidinone Derivatives as Building Blocks
Preparation of 2,5-Dioxopyrrolidin-1-yl Derivatives
Research indicates that 2,5-dioxopyrrolidin-1-yl derivatives can be synthesized via oxidation of corresponding pyrrolidinone compounds using oxidizing agents like iodobenzene diacetate. These derivatives serve as electrophilic intermediates for subsequent coupling reactions.
Coupling with Amino Acid Derivatives
The coupling process involves nucleophilic attack by amino groups on the electrophilic carbonyl carbons of the dioxopyrrolidinone derivatives, facilitated by bases such as DIPEA (N,N-Diisopropylethylamine) in acetonitrile or dichloromethane solvents.
Amino acid derivative + 2,5-dioxopyrrolidin-1-yl derivative → Protected intermediate → Deprotection → 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Reaction Conditions and Optimization
Multistep Synthesis via Protection and Deprotection Strategies
Protection of Amino Groups
Protection of amino groups (e.g., Boc, Fmoc) is crucial to prevent side reactions during synthesis. For example, Boc-protected amino acids are reacted with activated dioxopyrrolidinone derivatives, followed by deprotection under acidic conditions to yield the target compound.
Coupling and Cyclization
- Coupling : The protected amino acid reacts with the activated pyrrolidinone derivative under conditions such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Cyclization : Intramolecular cyclization occurs upon removal of protective groups, often facilitated by heating or specific catalysts.
Table 2. Summary of Typical Protocols
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Coupling | DCC, DMAP | Room temperature | 75-85 | |
| Deprotection | TFA | Room temperature | 80 | |
| Cyclization | Heating | 80°C | 70-80 |
Summary of Key Synthesis Parameters
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its unique structure allows it to bind to active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid and related compounds:
Key Observations:
- Backbone Length and Substituents: The target compound’s butanoic acid chain and amino group distinguish it from shorter-chain analogs like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which lacks the amino moiety .
- Reactivity: The succinimide ring in all compounds enables electrophilic reactivity, but the amino acid backbone in the target compound allows integration into peptide chains, unlike ester or amide derivatives .
Biological Activity
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an amino group, a pyrrolidinone ring, and a butanoic acid backbone, has been the subject of various studies exploring its biochemical pathways and therapeutic applications.
Enzyme Interaction and Metabolism
Research indicates that this compound may act as a substrate for various enzymes, influencing their activity and leading to the formation of metabolites with biological significance. Its structural properties allow it to participate in several biochemical pathways, which are crucial for understanding its potential therapeutic roles.
Therapeutic Potential
Studies have highlighted the compound's potential in drug development, particularly in the context of monoclonal antibody production. For instance, related compounds have been shown to enhance monoclonal antibody yields in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This suggests that derivatives of this compound could be optimized for improved therapeutic efficacy.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of compounds related to this compound. A study synthesized derivatives that demonstrated effectiveness in various seizure models, indicating that modifications to the base structure can enhance pharmacological activity. These derivatives showed promise as new hybrid anticonvulsant agents .
Structural Optimization Studies
Further investigations into structure-activity relationships (SAR) revealed that specific modifications to the pyrrolidine core can significantly affect biological activity. For example, the introduction of methyl groups or other substituents has been shown to alter pharmacokinetics and enhance efficacy in seizure models .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)butanoic acid | C10H16N2O4 | Enhanced steric hindrance |
| Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate | C9H15N2O4 | Ester derivative with different solubility |
| 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid | C9H15N2O4 | Branched chain affecting biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
